![molecular formula C18H17N3O2S B2584226 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 886914-79-0](/img/structure/B2584226.png)
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, also known as MSOP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MSOP is a member of the oxadiazole family of compounds and has been found to possess a variety of biochemical and physiological effects. In
Scientific Research Applications
Anticancer Activity
A series of compounds, including derivatives of 1,3,4-oxadiazole, have been synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds showed moderate to excellent anticancer activities, highlighting their potential as therapeutic agents in cancer treatment. The research demonstrates the effectiveness of these derivatives in inhibiting cancer cell growth, with some showing higher activities than reference drugs (Ravinaik et al., 2021).
Biological Studies and Antioxidant Activity
Another study focused on the crystal structure, Hirshfeld surfaces, and biological activities of 1,3,4-oxadiazole derivatives. These compounds exhibited significant antibacterial and potent antioxidant activities, demonstrating their usefulness in developing new therapeutic agents with antioxidant properties (Karanth et al., 2019).
Computational and Pharmacological Evaluation
Further research on 1,3,4-oxadiazole and pyrazole novel derivatives assessed their toxicity, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation revealed compounds with moderate inhibitory effects and high analgesic and anti-inflammatory effects, contributing to the development of novel pharmacological agents (Faheem, 2018).
Synthesis and Antimicrobial Evaluation
Research has also been conducted on the synthesis and antimicrobial evaluation of novel compounds bearing the 1,3,4-oxadiazole moiety. These studies revealed promising antimicrobial properties against various pathogens, suggesting these compounds' application in developing new antimicrobial agents (Darwish et al., 2014).
Corrosion Inhibition
The inhibitive properties of 1,3,4-oxadiazole derivatives on corrosion, biocorrosion, and scaling controls of metals in cooling water systems have been explored. The findings suggest these compounds as effective corrosion inhibitors, useful in protecting industrial equipment and infrastructure (Rochdi et al., 2014).
properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-24-15-9-5-8-14(12-15)17-20-21-18(23-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRZVMAUPTQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.